Cas no 321533-70-4 (5-(4-Chlorophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde)

5-(4-Chlorophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is a specialized pyrazole-based compound featuring a chlorophenyl sulfanyl group and a trifluoromethyl substituent. Its structural complexity and functional groups make it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group enhances metabolic stability and lipophilicity, while the aldehyde moiety offers reactivity for further derivatization. The chlorophenyl sulfanyl group contributes to potential bioactivity, making this compound useful in the development of biologically active molecules. Its well-defined structure ensures consistency in synthetic applications, supporting research in medicinal chemistry and material science.
5-(4-Chlorophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde structure
321533-70-4 structure
Product Name:5-(4-Chlorophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
CAS No:321533-70-4
MF:C12H8ClF3N2OS
MW:320.717930793762
MDL:MFCD00140822
CID:1450843
PubChem ID:2773830
Update Time:2025-10-29

5-(4-Chlorophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 1H-Pyrazole-4-carboxaldehyde,5-[(4-chlorophenyl)thio]-1-methyl-3-(trifluoromethyl)-
    • 5-[(4-Chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
    • 2F-381S
    • 5-(4-chlorophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazole-4-carbaldehyde
    • CS-0333039
    • AHCCPDLFTYDMKN-UHFFFAOYSA-N
    • 321533-70-4
    • 5-(4-Chlorophenylthio)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxaldehyde
    • MFCD00140822
    • 5-((4-Chlorophenyl)thio)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
    • AKOS005069980
    • 5-(4-Chlorophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
    • MDL: MFCD00140822
    • Inchi: 1S/C12H8ClF3N2OS/c1-18-11(20-8-4-2-7(13)3-5-8)9(6-19)10(17-18)12(14,15)16/h2-6H,1H3
    • InChI Key: AHCCPDLFTYDMKN-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1)SC1=C(C=O)C(C(F)(F)F)=NN1C

Computed Properties

  • Exact Mass: 319.99994
  • Monoisotopic Mass: 319.9997962g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 350
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 60.2Ų

Experimental Properties

  • PSA: 34.89

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5-(4-Chlorophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:321533-70-4)5-(4-Chlorophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
Order Number:A1151212
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 23:14
Price ($):314.0
Email:sales@amadischem.com

Additional information on 5-(4-Chlorophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

Introduction to 5-(4-Chlorophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde (CAS No. 321533-70-4)

5-(4-Chlorophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 321533-70-4, represents a unique structural motif characterized by a pyrazole core functionalized with various substituents that enhance its pharmacological potential. The presence of a chlorophenyl sulfanyl group, a methyl substituent, and a trifluoromethyl group on the pyrazole ring contributes to its distinct chemical properties and biological activities. These features make it a valuable scaffold for the development of novel therapeutic agents.

The compound’s molecular structure is highly intriguing from a chemical perspective. The pyrazole ring, a six-membered heterocyclic aromatic system containing two nitrogen atoms, serves as the central core. This core is further modified by the introduction of electron-withdrawing and electron-donating groups, which influence its electronic properties and reactivity. Specifically, the 4-chlorophenyl sulfanyl moiety introduces both electron-withdrawing and steric effects due to the chlorine atom’s inductive withdrawal and the phenyl ring’s resonance stabilization. The methyl group at the 1-position adds another layer of electronic modulation, while the trifluoromethyl group at the 3-position enhances lipophilicity and metabolic stability, which are critical factors in drug design.

Recent advancements in computational chemistry and molecular modeling have allowed researchers to delve deeper into the interactions of this compound with biological targets. Studies suggest that the pyrazole scaffold can effectively interact with enzymes and receptors involved in various disease pathways. For instance, modifications at the 4-position of the pyrazole ring have been shown to modulate binding affinity to certain kinases, making this compound a promising candidate for anticancer applications. The chlorophenyl sulfanyl group, in particular, has been identified as a key pharmacophore that can engage with specific amino acid residues in protein targets, thereby influencing enzyme activity.

The synthesis of 5-(4-Chlorophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. Key steps typically include condensation reactions to form the pyrazole core, followed by functionalization with chloro-substituted phenyl groups via cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. The introduction of the methyl and trifluoromethyl groups often employs Grignard reagents or organometallic intermediates, showcasing the versatility of organometallic chemistry in constructing complex molecular architectures.

In terms of biological activity, preliminary studies have demonstrated that this compound exhibits notable inhibitory effects on certain therapeutic targets. For example, derivatives of this scaffold have shown promise in inhibiting Janus kinases (JAKs), which are implicated in inflammatory responses and autoimmune diseases. The combination of electronic and steric effects from its substituents allows it to bind effectively to these targets while minimizing off-target interactions. Furthermore, the stability imparted by the trifluoromethyl group ensures that the compound remains active under physiological conditions, enhancing its potential as a drug candidate.

The role of fluorine-containing compounds in medicinal chemistry cannot be overstated. The presence of fluorine atoms in pharmaceuticals often leads to improved pharmacokinetic properties, including enhanced bioavailability and metabolic stability. In 5-(4-Chlorophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde, the trifluoromethyl group plays a crucial role in these aspects by increasing lipophilicity and reducing susceptibility to metabolic degradation. This feature has been widely exploited in drug development to prolong drug action and improve therapeutic efficacy.

Recent research has also explored derivatives of this compound for their antimicrobial properties. The structural features present in this molecule make it amenable to modifications that can enhance its interaction with bacterial enzymes or cell wall components. For instance, studies have shown that certain analogs exhibit inhibitory activity against Gram-positive bacteria by interfering with vital metabolic pathways. This aligns with global efforts to combat antibiotic resistance by developing novel antimicrobial agents.

The development of high-throughput screening (HTS) technologies has further accelerated the discovery process for compounds like 5-(4-Chlorophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde. These technologies enable researchers to rapidly test thousands of compounds against various biological targets, identifying those with promising activity profiles for further optimization. Computational tools such as molecular docking and virtual screening have complemented HTS by predicting binding affinities and interactions before experimental validation, thereby streamlining the drug discovery pipeline.

Future directions in research may focus on exploring enantioselective synthesis methods to obtain pure enantiomers of this compound. Chiral drugs often exhibit different biological activities depending on their stereochemistry, making enantiomer separation crucial for therapeutic applications. Advances in asymmetric catalysis could provide efficient routes to produce enantiomerically pure forms of this compound, enhancing its potential as a lead molecule for drug development.

In conclusion,5-(4-Chlorophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde (CAS No. 321533-70-4) is a structurally complex and biologically relevant compound with significant potential in pharmaceutical research. Its unique combination of substituents enhances its interaction with biological targets while improving pharmacokinetic properties through features such as lipophilicity and metabolic stability imparted by groups like the methyl and trifluoromethyl moieties. Ongoing research continues to uncover new applications for this compound and its derivatives across various therapeutic areas.

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Amadis Chemical Company Limited
(CAS:321533-70-4)5-(4-Chlorophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
A1151212
Purity:99%
Quantity:1g
Price ($):314.0
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